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Candida albicans, an opportunistic human pathogen, possesses a family of at least 10

secreted aspartyl proteases (SAPs), which are considered major virulence factors.[1][2] These

enzymes play a crucial role in the fungus's ability to colonize, invade host tissues, and evade

the immune system.[2][3] The SAP gene family is functionally diverse, with different members

being expressed at various stages of infection and in response to different environmental cues.

[1][4] The SAP4, SAP5, and SAP6 genes form a distinct subgroup, often co-regulated and

associated with the hyphal morphology of the fungus, which is critical for tissue invasion.[5]

Core Functions of SAP4
Early research has identified SAP4 as a pivotal contributor to the pathogenesis of C. albicans.

Its functions are multifaceted, ranging from nutrient acquisition to direct interaction with host

cells.

Role in Virulence and Tissue Invasion
SAP4, along with SAP5 and SAP6, is predominantly expressed during systemic infections and

is strongly associated with the invasive hyphal form of the fungus.[1][6] Studies using murine

models of systemic candidiasis have shown that mutants lacking the SAP4-6 gene cluster

exhibit significantly reduced virulence and tissue damage, particularly in organs like the liver

and pancreas.[1][6] This indicates that these proteases are not just markers for hyphae but are

active contributors to the invasion process.[1] The proposed mechanisms for their role in

virulence include:

Degradation of Host Proteins: SAPs can digest a wide array of host proteins, which

facilitates nutrient acquisition and breaks down physical barriers, allowing for deeper tissue
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penetration.[2][7]

Evasion of Host Defenses: By degrading components of the host immune system, such as

immunoglobulins and the salivary antimicrobial peptide histatin-5, SAP4 helps the fungus to

evade immune clearance.[2][7]

Induction of Host Cell Apoptosis: A novel "Trojan horse" mechanism has been described for

SAPs 4-6. These proteases contain RGD/KGD motifs that bind to integrins on epithelial cells,

leading to their internalization into endosomes and lysosomes.[8] Inside the host cell, their

proteolytic activity can lead to lysosomal membrane permeabilization, triggering caspase

activation and apoptosis.[8] This mechanism may create lesions in mucosal surfaces,

facilitating systemic invasion.[8]

Substrate Specificity
SAP4 is an acidic hydrolase with preferential cleavage sites at the carboxyl end of hydrophobic

amino acids.[7] Its optimal pH for activity against a casein substrate is 5.0.[7] The known

substrates for SAP4 and its closely related homologues are summarized in the table below.

Quantitative Data Summary
The following table summarizes key quantitative data related to the function and characteristics

of SAP4.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC193873/
https://www.uniprot.org/uniprotkb/Q5A8N2/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC193873/
https://www.uniprot.org/uniprotkb/Q5A8N2/entry
https://pubmed.ncbi.nlm.nih.gov/23430844/
https://pubmed.ncbi.nlm.nih.gov/23430844/
https://pubmed.ncbi.nlm.nih.gov/23430844/
https://www.uniprot.org/uniprotkb/Q5A8N2/entry
https://www.uniprot.org/uniprotkb/Q5A8N2/entry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value / Observation Reference(s)

Gene Family Subgroup SAP4, SAP5, SAP6 [5]

Molecular Weight (Secreted) ~43 kDa (for Sap4/6) [9][10]

Optimal pH (Casein substrate) 5.0 [7]

Expression Correlation

Strongly associated with

hyphal formation and systemic

infection.

[1][6][9]

Key Substrates
Casein, Keratin, Hemoglobin,

Histatin-5
[7]

Insulin B Chain Cleavage
Fails to cleave Leu-Tyr, Tyr-

Leu, and Phe-Phe bonds.
[7]

Histatin-5 Cleavage Rank
SAP2 > SAP9 > SAP3 > SAP7

> SAP4 > SAP1 > SAP8
[7]

Role in Virulence

Mutants lacking SAP4-6 show

strongly reduced invasiveness

and tissue damage.

[6]

Experimental Protocols
Detailed methodologies are crucial for the study of SAP4 function. Below are protocols for key

experiments cited in early research.

Analysis of SAP4 Gene Expression via Reverse
Transcriptase PCR (RT-PCR)
This protocol is a generalized procedure based on methodologies for analyzing C. albicans

gene expression.[11][12][13]

Objective: To quantify the mRNA levels of the SAP4 gene in C. albicans under specific

experimental conditions (e.g., during hyphal induction).

Methodology:
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RNA Extraction:

Grow C. albicans cultures to the desired phase under inducing (e.g., in media containing

serum at 37°C) and non-inducing (e.g., YEPD medium at 30°C) conditions.

Harvest cells by centrifugation at 4°C.

Total RNA is extracted using a hot acid phenol method or a commercial kit (e.g., RNeasy,

Qiagen) with a mechanical disruption step (e.g., bead beating with glass beads) to ensure

efficient lysis of the fungal cell wall.

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel

electrophoresis.

cDNA Synthesis (Reverse Transcription):

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase

enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

The reaction is typically performed at 42°C for 60 minutes, followed by enzyme

inactivation at 70°C for 10 minutes.

Real-Time PCR (qPCR):

Design specific primers for the SAP4 gene and a reference (housekeeping) gene, such as

ACT1, for normalization.[14] Primers should be designed to amplify a product of 100-200

bp.

Perform qPCR using a SYBR Green-based master mix or a probe-based system (e.g.,

TaqMan).

A typical thermal cycling profile is: initial denaturation at 95°C for 5-10 minutes, followed by

40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60

seconds.
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Include a melting curve analysis at the end of the run to verify the specificity of the

amplified product.

Calculate the relative expression of SAP4 using the ΔΔCt method, normalizing to the

ACT1 reference gene.

Purification of Recombinant SAP Proteins
This protocol outlines a general approach for expressing and purifying recombinant SAP

proteins for functional studies, as performed for various SAPs.[15][16]

Objective: To obtain pure, active recombinant Sap4 protein for biochemical assays and

interaction studies.

Methodology:

Cloning and Expression Vector Construction:

Amplify the coding sequence of SAP4 (excluding the native signal peptide) from C.

albicans genomic DNA using PCR with primers that add appropriate restriction sites and a

His-tag sequence (e.g., 6xHis) at the N- or C-terminus.

Clone the PCR product into a suitable expression vector, such as pET for E. coli or pPICZ

for Pichia pastoris. The choice of expression system may depend on the need for post-

translational modifications like glycosylation.

Protein Expression:

Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or P.

pastoris X-33).

Induce protein expression according to the vector system's requirements (e.g., with IPTG

for E. coli or methanol for P. pastoris).

Cell Lysis and Protein Purification:

Harvest the cells by centrifugation. If the protein is secreted (common in Pichia systems),

the supernatant is collected. If expressed intracellularly (E. coli), resuspend the cell pellet
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in lysis buffer.

Lyse the cells using sonication or a French press.

Clarify the lysate by centrifugation to remove cell debris.

Purify the His-tagged Sap4 protein from the soluble fraction or supernatant using Nickel-

NTA affinity chromatography under native or denaturing conditions.

Wash the column extensively to remove non-specifically bound proteins.

Elute the bound protein using a buffer containing a high concentration of imidazole.

If purified under denaturing conditions, refold the protein using a stepwise dialysis

procedure against buffers with decreasing concentrations of the denaturant (e.g., urea).

Purity and Concentration Assessment:

Analyze the purity of the eluted fractions by SDS-PAGE.

Determine the protein concentration using a Bradford or BCA assay.

Confirm protein identity via Western blot using an anti-His-tag antibody or a specific anti-

Sap4 antibody.

Visualizations of Pathways and Workflows
Signaling and Virulence Pathway of SAP4-6
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Caption: The dual mechanism of SAP4-6 in C. albicans virulence.

Experimental Workflow for SAP4 Gene Expression
Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Candida albicans Hyphal Formation and the Expression of the Efg1-Regulated
Proteinases Sap4 to Sap6 Are Required for the Invasion of Parenchymal Organs - PMC
[pmc.ncbi.nlm.nih.gov]

2. Candida albicans Secreted Aspartyl Proteinases in Virulence and Pathogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

4. pnas.org [pnas.org]

5. HIV aspartyl protease inhibitors as promising compounds against Candida albicans André
Luis Souza dos Santos - PMC [pmc.ncbi.nlm.nih.gov]

6. Candida albicans hyphal formation and the expression of the Efg1-regulated proteinases
Sap4 to Sap6 are required for the invasion of parenchymal organs - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. uniprot.org [uniprot.org]

8. Candida albicans secreted aspartic proteases 4-6 induce apoptosis of epithelial cells by a
novel Trojan horse mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

9. microbiologyresearch.org [microbiologyresearch.org]

10. Differential secretion of Sap4-6 proteins in Candida albicans during hyphae formation -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. journals.asm.org [journals.asm.org]

12. RT-PCR detection of Candida albicans ALS gene expression in the reconstituted human
epithelium (RHE) model of oral candidiasis and in model biofilms - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. iem.modares.ac.ir [iem.modares.ac.ir]

14. A quest to find good primers for gene expression analysis of Candida albicans from
clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b156526?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC128044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC128044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC128044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC193873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC193873/
https://kclpure.kcl.ac.uk/portal/en/publications/candida-albicans-secreted-aspartyl-proteinases-in-virulence-and-p/
https://www.pnas.org/doi/10.1073/pnas.110031497
https://pmc.ncbi.nlm.nih.gov/articles/PMC3083943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3083943/
https://pubmed.ncbi.nlm.nih.gov/12065511/
https://pubmed.ncbi.nlm.nih.gov/12065511/
https://pubmed.ncbi.nlm.nih.gov/12065511/
https://www.uniprot.org/uniprotkb/Q5A8N2/entry
https://pubmed.ncbi.nlm.nih.gov/23430844/
https://pubmed.ncbi.nlm.nih.gov/23430844/
https://www.microbiologyresearch.org/content/journal/micro/10.1099/00221287-148-11-3743
https://pubmed.ncbi.nlm.nih.gov/12427964/
https://pubmed.ncbi.nlm.nih.gov/12427964/
https://journals.asm.org/doi/10.1128/jcm.42.5.2085-2093.2004
https://pubmed.ncbi.nlm.nih.gov/14766904/
https://pubmed.ncbi.nlm.nih.gov/14766904/
https://pubmed.ncbi.nlm.nih.gov/14766904/
https://iem.modares.ac.ir/article_1694_26751be1181460baf78db8d5eb7aad39.pdf
https://pubmed.ncbi.nlm.nih.gov/29454005/
https://pubmed.ncbi.nlm.nih.gov/29454005/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Expression and Purification along with Evaluation of Serological Response and
Diagnostic Potential of Recombinant Sap2 Protein from C. parapsilosis for Use in Systemic
Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

To cite this document: BenchChem. [Introduction to the SAP Gene Family]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156526#early-
research-on-sap-iv-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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